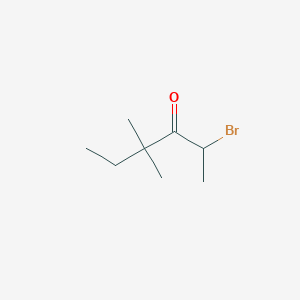![molecular formula C12H13NO5 B2359620 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid CAS No. 1009513-69-2](/img/structure/B2359620.png)
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, 2,3-dihydrobenzo[1,4]dioxine derivatives have been synthesized starting from readily available 2-prop-2-ynyloxyphenols through tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition .Molecular Structure Analysis
The molecular structure of similar compounds like 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid has been established . The reaction showed a significant degree of stereoselectivity, with the Z isomers being formed preferentially or exclusively .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, a base-mediated ring-opening of the 2,3-dihydrobenzo[1,4]dioxine moiety generates an acrylamide intermediate in situ, which then undergoes a formal 6-endo-trig cyclization-involved Heck-type reaction to afford a 3-oxoquinolin-2(1H)-one motif .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid has a molecular weight of 180.16 g/mol .Scientific Research Applications
Synthesis and Applications
- Synthesis Methods : The compound has been synthesized from 2,3-dihydro-1,4-benzodioxin and its enantiomers have been studied for their properties. One method used R-(−)-Pantolactone as an auxiliary for synthesis (Vazquez, Rosell, & Pujol, 1997). Another approach involved the efficient labeling of this compound with carbon-14 for mammalian metabolic studies (Kurosawa & Nishioka, 1996).
- Chemical Reactions and Derivatives : A variety of chemical reactions involving this compound have been explored. For instance, its role in the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and related derivatives has been documented, highlighting its versatility in organic synthesis (Gabriele et al., 2006).
Biological and Medicinal Research
- Antioxidant and Antimicrobial Activities : Some derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. This indicates potential applications in pharmacology and medicine, particularly in the development of new therapeutic agents (Bassyouni et al., 2012).
- Anticonvulsant Activity : Research into amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, a related compound, showed potential anticonvulsant activity. This suggests possible applications in treating neurological disorders (Arustamyan et al., 2019).
Environmental and Microbial Interactions
- Catabolism by Bacteria : Escherichia coli has been found to utilize aromatic acids, including derivatives of this compound, as sole carbon sources. This research provides insight into the microbial degradation of complex organic compounds and their potential environmental impacts (Burlingame & Chapman, 1983).
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(12(15)16)13-11(14)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUOABIVUVVWJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide](/img/structure/B2359537.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2359538.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359541.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2359546.png)
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2359550.png)




![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)
![2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2359557.png)
